molecular formula C9H19N B2656083 3-Cyclopropyl-2-methylpentan-1-amine CAS No. 2248327-53-7

3-Cyclopropyl-2-methylpentan-1-amine

Cat. No. B2656083
CAS RN: 2248327-53-7
M. Wt: 141.258
InChI Key: HKBNKGBUBUICHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropylamines can be complex and involves several steps. One method involves the reaction of γ-butyrolactone with a hydrohalide in the presence of a catalyst to form 4-chlorobutyric acid, which is then converted into a hindered chlorobutyrate ester . This ester is cyclized to form the hindered cyclopropanecarboxylate ester, which is then ammoniated to form cyclopropanecarboxamide . The carboxamide is then converted to cyclopropylamine .


Molecular Structure Analysis

The molecular structure of 3-Cyclopropyl-2-methylpentan-1-amine consists of a cyclopropyl group, a methyl group, and an amine group. The cyclopropyl group is a three-membered carbon ring, the methyl group is a carbon atom bonded to three hydrogen atoms, and the amine group is a nitrogen atom bonded to a hydrogen atom .


Chemical Reactions Analysis

Cyclopropylamines can undergo various chemical reactions. For instance, they can participate in asymmetric [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins . This reaction is facilitated by converting these species from acting as hydrogen-bonding donors to acceptors .

properties

IUPAC Name

3-cyclopropyl-2-methylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-9(7(2)6-10)8-4-5-8/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBNKGBUBUICHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC1)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-2-methylpentan-1-amine

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